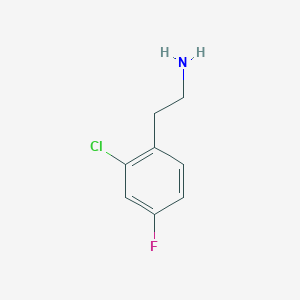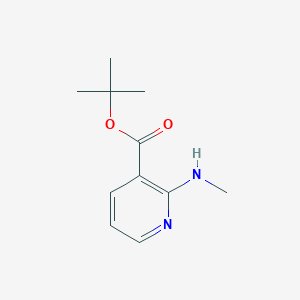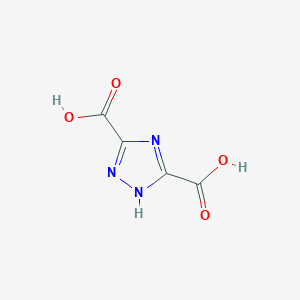![molecular formula C16H21NO4 B3189698 1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate CAS No. 3435-56-1](/img/structure/B3189698.png)
1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate is an organic compound with the molecular formula C16H21NO4.
Métodos De Preparación
The synthesis of 1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate typically involves the reaction of diethyl malonate with 4-(dimethylamino)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, forming the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to various biological effects .
Comparación Con Compuestos Similares
1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate can be compared with similar compounds such as:
Diethyl 2-{[4-(dimethylamino)phenyl]methylidene}malonate: Similar structure but different substituents.
Diethyl 2-{[4-(dimethylamino)phenyl]methylidene}succinate: Similar structure but different functional groups.
Diethyl 2-{[4-(dimethylamino)phenyl]methylidene}fumarate: Similar structure but different double bond configuration.
Propiedades
Número CAS |
3435-56-1 |
|---|---|
Fórmula molecular |
C16H21NO4 |
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
diethyl 2-[[4-(dimethylamino)phenyl]methylidene]propanedioate |
InChI |
InChI=1S/C16H21NO4/c1-5-20-15(18)14(16(19)21-6-2)11-12-7-9-13(10-8-12)17(3)4/h7-11H,5-6H2,1-4H3 |
Clave InChI |
BEYLVANPYLXGSR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3189618.png)
![(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B3189622.png)






![1-(3-Aminobenzo[B]thiophen-2-YL)ethanone](/img/structure/B3189686.png)




